N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide
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Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is a chemical compound characterized by its unique structure, which includes a benzodioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea
- (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiourea
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-hydroxybenzamide
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodioxepin ring system differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-4-13(15)14-10-5-6-11-12(9-10)17-8-3-7-16-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXEWXREDYWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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